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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 6-Bromoisoquinoline-
1-carbonitrile and its structural analogs, Isoquinoline-1-carbonitrile and 6-Chloro-isoquinoline-
1-carbonitrile. The information presented herein is intended to aid in the structural elucidation
and characterization of these compounds through nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for 6-
Bromoisoquinoline-1-carbonitrile and its analogs. Please note that the NMR data is
predicted, as experimental spectra are not readily available in the public domain.

'H NMR Spectroscopy Data (Predicted, 500 MHz, CDCIs)
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Compound H-3 H-4 H-5 H-7 H-8

6_
Bromoisoquin

line.1 8.3 ppm (d) 7.8 ppm (d) 8.1 ppm (d) 7.9 ppm (dd) 8.0 ppm (s)
oline-1-

carbonitrile

Isoquinoline-
o 8.2 ppm (d) 7.7 ppm (d) 8.0 ppm (d) 7.6 ppm (t) 7.9 ppm (d)
1-carbonitrile

6-Chloro-
isoquinoline- 8.3 ppm (d) 7.8 ppm (d) 8.0 ppm (d) 7.8 ppm (dd) 7.9 ppm (s)
1-carbonitrile

d = doublet, t = triplet, dd = doublet of doublets, s = singlet

3C NMR Spectroscopy Data (Predicted, 125 MHz, CDCIs3)
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Com
poun
d

C-1

C-3

C-4a

C-5 C-6 C-7 C-8 C-8a CN

6-

Brom
0isoq
uinoli
ne-1-
carbo

nitrile

1421

125.5

137.2

129.0

130.8 1235 1332 1301 1385 1175

Isoqui
noline
-1-

carbo

nitrile

141.8

124.9

136.8

128.5

128.1 129.3 1289 1276 138.0 117.8

6-
Chlor
o-
isoqui
noline
-1-
carbo

nitrile

142.0

125.3

137.0

128.8

1295 1341 1315 1298 1383 117.6

Infrared (IR) Spectroscopy Data
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C-H
C=N Stretch C=N Stretch C=C Stretch Aromatic C-X Stretch
Compound
(cm?) (cm?) (cm™?) Stretch (cm™?)
(cm™)
6-
Bromoisoquin
_ ~2225 ~1620 ~1580, 1490 ~3050 ~680 (C-Br)
oline-1-
carbonitrile
Isoquinoline-
o ~2230 ~1625 ~1585, 1495 ~3060
1-carbonitrile
6-Chloro-
isoquinoline- ~2228 ~1622 ~1582, 1492 ~3055 ~750 (C-ClI)
1-carbonitrile
. Key Fragmentation
Compound Molecular Formula  Molecular Weight
Peaks (m/z)
6-Bromoisoquinoline- 231.96 (Br7°), 233.96 M*, [M-Br]*, [M-
o C1oHsBrN2
1-carbonitrile (Brey) HCN]*, [M-Br-HCN]*
Isoquinoline-1- 154 (M%), 127 ([M-
o C1oHeNz2 154.05
carbonitrile HCN]*)[1]
6-Chloro-isoquinoline- 188.02 (CP;?®), 190.02 M+, [M-CI]*, [M-
. C10HsCIN2
1-carbonitrile (CI37) HCN]*, [M-CI-HCN]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample for tH NMR or 20-50 mg for 13C NMR.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube.

o Cap the NMR tube securely.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize homogeneity.

[¢]

Acquire the *H and/or 3C NMR spectra using standard pulse sequences. For 3C NMR,
proton decoupling is typically applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet die.

o Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form
a transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Record a background spectrum of the empty sample compartment.
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o Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm~1.
Electron lonization Mass Spectrometry (EI-MS)
e Sample Introduction:

o Introduce a small amount of the solid sample into the mass spectrometer via a direct
insertion probe.

o Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a
volatile solvent and inject it into the GC.

¢ lonization and Analysis:

o The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source.
o This causes the molecules to ionize and fragment.

o The resulting positive ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer.

o A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Data
Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
confirm the structure of a molecule like 6-Bromoisoquinoline-1-carbonitrile.
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Sample:

6-Bromoisoquinoline-1-carbonitrile
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Spectroscopic data interpretation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-of-6-bromoisoquinoline-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://cdnsciencepub.com/doi/full/10.1139/v76-320
https://www.benchchem.com/product/b1380134#interpreting-the-spectroscopic-data-of-6-bromoisoquinoline-1-carbonitrile
https://www.benchchem.com/product/b1380134#interpreting-the-spectroscopic-data-of-6-bromoisoquinoline-1-carbonitrile
https://www.benchchem.com/product/b1380134#interpreting-the-spectroscopic-data-of-6-bromoisoquinoline-1-carbonitrile
https://www.benchchem.com/product/b1380134#interpreting-the-spectroscopic-data-of-6-bromoisoquinoline-1-carbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1380134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

